molecular formula C16H17NO4 B4405330 benzyl (3,4-dimethoxyphenyl)carbamate

benzyl (3,4-dimethoxyphenyl)carbamate

Cat. No.: B4405330
M. Wt: 287.31 g/mol
InChI Key: OTVUMLGDDPHHAH-UHFFFAOYSA-N
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Description

Benzyl (3,4-dimethoxyphenyl)carbamate is a synthetic carbamate derivative of particular interest in medicinal chemistry and neuroscience research. This compound belongs to a class of chemicals investigated for their potential role in addressing neurodegenerative diseases, as structural analogs have been designed and studied as inhibitors of cholinesterase enzymes . Research into similar α-benzyl carbamate derivatives has shown them to possess significant anticholinergic properties, with some compounds demonstrating potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at nanomolar concentrations . The 3,4-dimethoxyphenyl moiety is a common pharmacophore in neuroactive molecules, suggesting this carbamate's potential utility in studies related to Alzheimer's and Parkinson's diseases . Its mechanism of action is hypothesized to involve the reversible carbamylation of the serine residue in the active site of cholinesterases, leading to a temporary increase in acetylcholine levels and thereby modulating cholinergic transmission . This makes it a valuable reagent for probing the cholinergic system and for the in vitro evaluation of new therapeutic strategies. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

benzyl N-(3,4-dimethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-9-8-13(10-15(14)20-2)17-16(18)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVUMLGDDPHHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Replaces the carbamate group with a benzamide moiety and includes an ethyl spacer between the 3,4-dimethoxyphenyl group and the amide.
  • Synthesis : Formed via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties: Melting point: 90°C (vs.
  • Applications : Primarily studied in medicinal chemistry for its structural simplicity and amine reactivity.

Benzyl (E)-(3,5-dimethoxyphenyl)(5-oxopent-3-en-1-yl)carbamate

  • Structure: Differs in methoxy substitution (3,5 vs. 3,4) and incorporates a conjugated enone chain.
  • Synthesis : Synthesized via Grubbs catalyst-mediated coupling (79% yield) .
  • Properties: Melting point: 51.6–52.5°C.
  • Applications: Used in organocatalytic synthesis of bicyclic resorcinols.

Polyacetylenes with Carbamate-Eugenol Moieties

  • Structure : Features a 3,4-dimethoxyphenyl group linked to a propargyl carbamate, polymerized into helical polyacetylenes.
  • Synthesis : Polymerized via rhodium catalysts; molecular weights: 13,900–18,400 g/mol .
  • Properties: Solubility in organic solvents due to helical conformation. Higher molecular weight and thermal stability compared to monomeric carbamates.
  • Applications : Materials science for chiral sensing or catalysis.

Benzyl Pyrazole Carbamate Derivatives

  • Structure : Incorporates pyrazole rings substituted with 3,4-dimethoxyphenyl and alkyl/ether groups.
  • Examples :
    • Benzyl [3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]carbamate (Mol. Weight: 409.48 g/mol).
    • Benzyl [3-(3,4-dimethoxyphenyl)-5-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate (Mol. Weight: 437.49 g/mol) .
  • Applications : Likely explored for pharmaceutical or agrochemical activity due to pyrazole’s bioisosteric role.

3,4-Dimethylphenyl Methylcarbamate (Xylylcarb)

  • Structure : Methyl carbamate with 3,4-dimethylphenyl substitution (vs. methoxy groups).
  • Properties :
    • Reduced polarity compared to methoxy-substituted analogs.
    • Higher volatility due to methyl groups.
  • Applications : Commercial pesticide (acaricide) .

Comparative Data Table

Compound Substituents Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Applications
Benzyl (3,4-dimethoxyphenyl)carbamate 3,4-OCH₃ Carbamate ~285 (estimated) N/A Synthetic intermediate
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-OCH₃, ethyl spacer Amide 313.36 90 Medicinal chemistry
Benzyl (3,5-dimethoxyphenyl)carbamate 3,5-OCH₃ Carbamate ~285 (estimated) 51.6–52.5 Organocatalysis
Polyacetylene carbamate-eugenol 3,4-OCH₃, propargyl Polymer 13,900–18,400 N/A Materials science
Xylylcarb 3,4-CH₃ Methyl carbamate 165.19 N/A Pesticide

Key Findings and Implications

  • Substituent Position : 3,4-dimethoxy substitution enhances electronic density and steric effects compared to 3,5-substitution, influencing reactivity in catalytic processes .
  • Functional Groups : Carbamates generally exhibit greater hydrolytic stability than esters but less than amides, making them versatile intermediates .
  • Biological Relevance : Pyrazole and imidazole derivatives (e.g., 1-butyl-4-(3,4-dimethoxyphenyl)-1H-imidazole) highlight the role of heterocycles in modulating bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl (3,4-dimethoxyphenyl)carbamate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via carbamate formation between 3,4-dimethoxyaniline and benzyl chloroformate. Key steps include:

  • Coupling Agents : Use carbodiimides (e.g., DCC) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Yield Enhancement : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Data Consideration : Yields >80% are achievable with strict moisture control and stoichiometric excess of benzyl chloroformate (1.2 eq) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of benzyl (δ 5.1–5.3 ppm, CH2_2) and dimethoxyphenyl (δ 3.8–3.9 ppm, OCH3_3) groups. 13^{13}C NMR identifies carbamate carbonyl (δ 155–160 ppm) .
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O) validate carbamate formation .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+^+ at m/z 316.1312) .

Advanced Research Questions

Q. How does the carbamate group in this compound influence its biological activity compared to amide or urea analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The carbamate group enhances metabolic stability compared to amides, as shown in enzyme inhibition assays (e.g., cholinesterase IC50_{50} values reduced by 30% vs. amide analogs) .
  • Lipophilicity : LogP calculations (e.g., using ChemDraw) indicate carbamate derivatives have higher membrane permeability (LogP ~2.5) than urea analogs (LogP ~1.8) .
  • Experimental Validation : Compare inhibition kinetics (Ki_i) against acetylcholinesterase using Ellman’s assay .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer :

  • Solubility Profiling : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. For example, Form I (mp 145°C) vs. Form II (mp 152°C) may explain discrepancies .
  • Co-solvent Systems : Test DMSO-water mixtures (10–30% DMSO) to improve aqueous solubility while maintaining structural integrity .
  • Data Reconciliation : Cross-validate using shake-flask method (UV-Vis quantification at λ = 270 nm) and Hansen solubility parameters .

Q. How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce asymmetry during carbamate formation (ee >90% reported for similar carbamates) .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) resolves enantiomers .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to known standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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